Vonafexor is a potent and selective agonist of the Farnesoid X Receptor (FXR) investigated for its therapeutic potential in various diseases. [, , ] FXR is a nuclear receptor primarily expressed in the liver and intestines, playing a crucial role in bile acid homeostasis, lipid metabolism, and glucose regulation. [, ] While initially studied for metabolic disorders, Vonafexor's research applications have expanded to include chronic kidney diseases and hepatitis B. [, , ]
Vonafexor exerts its effects by binding to and activating FXR. [, ] Upon activation, FXR regulates the expression of genes involved in bile acid synthesis, transport, and detoxification, thereby impacting lipid and glucose metabolism. [, ] In the context of chronic kidney disease, Vonafexor's activation of FXR downstream targets, such as OSTa and OSTb, contributes to its therapeutic effects. [] In hepatitis B, Vonafexor's FXR agonism leads to a decrease in viral replication markers, including HBsAg, HBcrAg, and pregenomic RNA. []
Vonafexor shows promise in treating chronic kidney disease, demonstrating efficacy in both acquired and genetic models. [] In a subtotal nephrectomy model, Vonafexor halted the progression of renal lesions, including glomerulosclerosis and tubular dilation, even inducing regression of interstitial fibrosis. [] This beneficial effect extended to reducing renal inflammation, myofibroblast activation, and podocyte loss, surpassing the efficacy of Losartan. [] Similar results were observed in the Col4a3−/− mouse model of Alport disease. [] RNA sequencing analysis revealed Vonafexor's impact on pathological pathways related to cell cycle, signaling, and metabolism within the kidneys. []
Vonafexor exhibits potential antiviral effects against hepatitis B. [] In a clinical trial involving chronic hepatitis B patients, Vonafexor administration resulted in a decrease in HBsAg concentrations. [] Additionally, combining Vonafexor with pegylated interferon-α2a led to a reduction in HBcrAg and pregenomic RNA levels. [] These findings suggest Vonafexor's potential as a therapeutic agent for chronic hepatitis B, although further investigation is needed.
While not explicitly detailed in the provided abstracts, one abstract mentions Vonafexor demonstrating beneficial effects on the estimated glomerular filtration rate (eGFR) in NASH patients with mild to moderate chronic kidney disease in a phase 2 clinical trial (LIVIFY). [, ] This finding suggests potential applications of Vonafexor in addressing both liver and kidney health in NASH patients.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3